Unraveling the Molecular Architecture of Pigment Red 264: A Technical Guide
Unraveling the Molecular Architecture of Pigment Red 264: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Pigment Red 264 (C.I. 561300), a high-performance diketopyrrolopyrrole (DPP) pigment. Through a comprehensive review of experimental data and methodologies, this document outlines the key analytical techniques employed to confirm the molecule's precise atomic arrangement.
Core Chemical Identity
Pigment Red 264 is chemically identified as 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[1] Its core structure consists of a fused heterocyclic system known as a diketopyrrolo-pyrrole (DPP) chromophore, which is responsible for its intense color and remarkable stability.[1] The molecule is further characterized by the presence of two biphenyl-4-yl groups attached at the 3 and 6 positions of the DPP core.[1]
| Property | Value |
| Chemical Name | 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione |
| CAS Number | 88949-33-1[2] |
| Molecular Formula | C₃₀H₂₀N₂O₂[3][4][5] |
| Molecular Weight | 440.49 g/mol [3][4][5] |
| C.I. Name | Pigment Red 264 / C.I. 561300[4][5] |
Elucidation of the Chemical Structure
The definitive determination of Pigment Red 264's chemical structure has been achieved through a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography: The Definitive Proof
The cornerstone of Pigment Red 264's structural elucidation is single-crystal X-ray diffraction.[2] This powerful analytical method provides a precise three-dimensional map of the atomic arrangement within the crystal lattice.
A seminal study by Mizuguchi and Miyazaki successfully determined the crystal structure of 3,6-bis(4-biphenylyl)pyrrolo-[3,4-c]pyrrole-1,4-dione.[1] Their work revealed that Pigment Red 264 crystallizes in the triclinic crystal system with the space group P-1.[1][6]
| Crystallographic Data for Pigment Red 264 | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 7.226 Å |
| b | 21.886 Å |
| c | 6.793 Å |
| α | 95.25° |
| β | 90.18° |
| γ | 93.82° |
| Volume | 1067.4 ų |
| Z | 2 |
| Data from Mizuguchi & Miyazaki, 2002.[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction (General)
While the specific experimental details for Pigment Red 264's crystal structure determination are outlined in the original publication, a general protocol for organic pigments is as follows:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution in a suitable solvent, or by sublimation. For poorly soluble pigments like DPPs, sublimation at high temperatures (around 620 K) in a two-zone furnace is a common method.[1]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to obtain the final crystal structure.
Spectroscopic Characterization
While X-ray crystallography provides the definitive solid-state structure, various spectroscopic methods are essential for confirming the molecular structure in solution and for routine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the low solubility of Pigment Red 264, solid-state NMR (ssNMR), particularly ¹³C Magic Angle Spinning (MAS) SSNMR, is a valuable technique.[2] It provides information about the different carbon environments within the molecule, such as aromatic, double bond, and carbonyl carbons, without the need for dissolution. For soluble derivatives of DPP pigments, ¹H and ¹³C NMR spectra in solution are routinely used to confirm their structure.[6][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the pigment and to study its fragmentation patterns, which can help in confirming the structure. For Pigment Red 264, a parent mass peak at an m/z (mass-to-charge ratio) of approximately 441, corresponding to the protonated molecule [M+H]⁺, would be expected.[2]
UV-Visible Spectroscopy
The intense bluish-red color of Pigment Red 264 is due to its strong absorption of light in the visible region of the electromagnetic spectrum.[2] The UV-Vis spectrum is characterized by a strong absorption band corresponding to the π → π* electronic transitions within the conjugated DPP chromophore.[2]
| Spectroscopic Data (Expected for DPP Derivatives) | |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The N-H protons of the DPP core would appear as a broad singlet. |
| ¹³C NMR | Carbonyl carbons are expected around 160-170 ppm. Aromatic and vinylic carbons would resonate in the 110-150 ppm range. |
| Mass Spec. | Expected [M+H]⁺ at m/z ≈ 441.16 |
| UV-Vis | Strong absorption in the visible region, typically between 500-600 nm for DPP pigments in solution.[2] |
Synthesis of Pigment Red 264
The synthesis of diketopyrrolopyrrole pigments generally involves the condensation of a succinate (B1194679) derivative with an aromatic nitrile in the presence of a strong base.[1] For Pigment Red 264, the key starting materials are a dialkyl succinate and 4-biphenylcarbonitrile.
General Experimental Protocol: Synthesis of DPP Pigments
-
Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., tert-amyl alcohol) and a strong base (e.g., sodium tert-amoxide).
-
Addition of Reactants: The aromatic nitrile (4-biphenylcarbonitrile for Pigment Red 264) is added to the reaction mixture, followed by the slow addition of a dialkyl succinate (e.g., diethyl succinate).
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours.
-
Workup and Isolation: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., HCl). The precipitated crude pigment is then collected by filtration, washed with solvents like methanol (B129727) and water, and dried.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]
